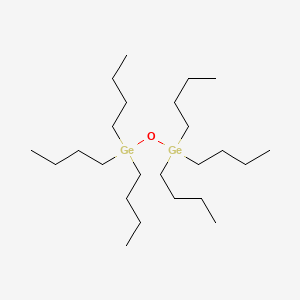
Digermoxane, hexabutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digermoxane, hexabutyl- is a chemical compound with the molecular formula C24H54Ge2O It is a type of organogermanium compound, which means it contains germanium atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digermoxane, hexabutyl- typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of Digermoxane, hexabutyl- may involve more efficient and cost-effective methods. These methods could include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Digermoxane, hexabutyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different organic groups.
Scientific Research Applications
Digermoxane, hexabutyl- has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is being conducted on its potential biological activities and therapeutic applications.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which Digermoxane, hexabutyl- exerts its effects involves its interaction with various molecular targets and pathways. The germanium atoms in the compound can form bonds with other elements, leading to changes in the electronic and structural properties of the molecules they interact with. This can result in various biological and chemical effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Digermoxane, hexamethyl-: Similar in structure but with methyl groups instead of butyl groups.
Digermoxane, hexaethyl-: Contains ethyl groups instead of butyl groups.
Digermoxane, hexapropyl-: Contains propyl groups instead of butyl groups.
Uniqueness
Digermoxane, hexabutyl- is unique due to the presence of butyl groups, which can influence its reactivity and properties. The length and branching of the butyl groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts.
Properties
CAS No. |
2587-86-2 |
|---|---|
Molecular Formula |
C24H54Ge2O |
Molecular Weight |
503.9 g/mol |
IUPAC Name |
tributyl(tributylgermyloxy)germane |
InChI |
InChI=1S/C24H54Ge2O/c1-7-13-19-25(20-14-8-2,21-15-9-3)27-26(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
InChI Key |
WHEJAXNTNVNNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)O[Ge](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




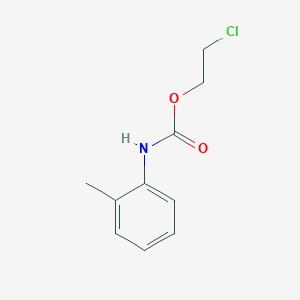
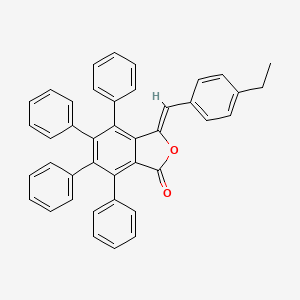
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)


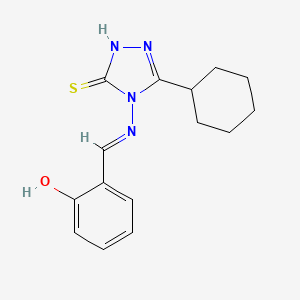
![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
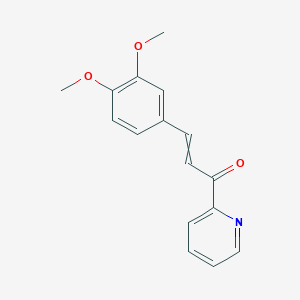
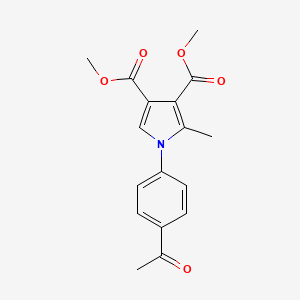

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
